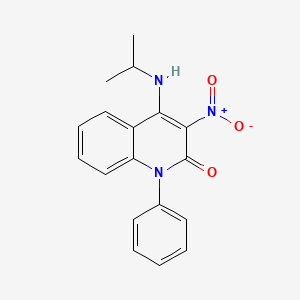

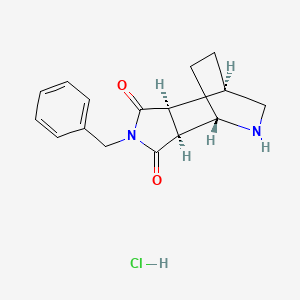

![molecular formula C11H11FN4OS B2527197 4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one CAS No. 869067-94-7](/img/structure/B2527197.png)

4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one is a derivative of 1,2,4-triazine, a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a methylsulfanyl substituent suggests that this compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related 1,2,4-triazine derivatives has been reported in the literature. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was achieved through the reaction of a precursor with carbon disulfide in a water/pyridine mixture, followed by a reaction with benzyl bromide in methanolic ammonia water . Similarly, the synthesis of 7-amino-3-R-8-(R'-sulfonyl)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazin-4-ones involved the reaction of 4-amino-3-methylthio-5-oxo-6-R-4,5-dihydro-1,2,4-triazines with arylsulfonylacetonitriles . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate fluorophenylmethylsulfanyl substituent at the relevant position on the triazine ring.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives is characterized by extensive intermolecular hydrogen bonding and, in some cases, pi-pi stacking interactions, which can significantly influence the compound's properties and reactivity . The presence of fluorine and sulfur atoms in the compound of interest is likely to affect its electronic distribution and could lead to unique structural features, as seen in other fluorine-bearing heterocycles .

Chemical Reactions Analysis

1,2,4-Triazine derivatives are known to undergo various chemical reactions, including substitutions and ring transformations. For example, the solvent-free interaction between 5-cyano-1.2.4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines led to the formation of products with intact methylsulfanyl groups, which were confirmed by NMR and ESI-MS data . This suggests that the methylsulfanyl group in the compound of interest may also be stable under certain reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazine derivatives can be influenced by their substituents. For instance, the FT-IR spectrum of a related compound, 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione, showed a red-shifted NH stretching wavenumber, indicating a weakening of the NH bond . The presence of a fluorophenyl group in the compound of interest is likely to affect its electronic properties, as fluorine is highly electronegative. This could lead to interesting reactivity patterns and possibly enhance the compound's biological activity.

Wissenschaftliche Forschungsanwendungen

Catalyst- and Solvent-Free Synthesis

A study detailed an efficient approach for the regioselective synthesis of related compounds, using a catalyst- and solvent-free methodology. This process involves microwave-assisted Fries rearrangement, highlighting a green chemistry approach for creating fluorine-substituted compounds with potential applications in medicinal chemistry and material science (Moreno-Fuquen et al., 2019).

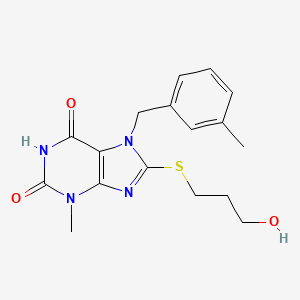

Novel Fluorine Substituted α-Amino Phosphonic Acids

Research on novel fluorine-substituted α-amino phosphonic acids incorporating 1,2,4-triazin-5-one moieties has shown these compounds to be effective as antioxidant agents. The synthesis process and the antioxidant activity of these compounds suggest potential applications in pharmaceuticals and agrichemicals (Makki et al., 2018).

Antimicrobial Activities

Another study synthesized 1,2,4-triazole derivatives, including compounds similar to 4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one, which demonstrated significant antimicrobial activities. These findings indicate the potential for developing new antimicrobial agents based on the 1,2,4-triazinone scaffold (Bektaş et al., 2007).

Enzymatic Effect Studies

Synthesis of α-amino acids bearing 1,2,4-triazinone and steroidal moieties has been shown to exhibit a high enzymatic effect against some tested fungi, suggesting potential applications in biochemistry and pharmaceuticals (Bakhotmah, 2015).

Fluorine Containing Thiadiazolotriazinones

A study on the synthesis of new fluorine-containing thiadiazolotriazinones highlighted their potential as antibacterial agents. The incorporation of fluorine and other pharmacophores suggests the versatility of the 1,2,4-triazin-5-one scaffold in drug design and discovery (Holla et al., 2003).

Eigenschaften

IUPAC Name |

4-amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4OS/c1-7-10(17)16(13)11(15-14-7)18-6-8-2-4-9(12)5-3-8/h2-5H,6,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKNZPCCRLXWQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)SCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-3-((4-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2527115.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527117.png)

![3-[5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-3-thiazolidinyl]propionic acid](/img/structure/B2527128.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2527129.png)

![methyl 3-(3-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2527133.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2527134.png)

![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]but-2-ynamide](/img/structure/B2527136.png)